molecular formula C6H6N4 B1293940 2H-Benzo[d][1,2,3]triazol-5-amine CAS No. 3325-11-9

2H-Benzo[d][1,2,3]triazol-5-amine

Cat. No. B1293940
CAS RN: 3325-11-9
M. Wt: 134.14 g/mol
InChI Key: XSFHICWNEBCMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Benzo[d][1,2,3]triazol-5-amine is a compound that has been the subject of various studies due to its potential applications in pharmacology and optoelectronics. The compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile applications in different fields, including pharmaceuticals, polymers, and materials science.

Synthesis Analysis

The synthesis of derivatives of 2H-benzo[d][1,2,3]triazol-5-amine has been explored in several studies. For instance, a method for synthesizing T-shaped 2H-benzo[d][1,2,3]triazole derivatives was developed using Sonogashira coupling reactions under microwave irradiation . Another study reported the synthesis of 5-amine-1H-benzo[d]triazol from 4-nitrobenzene-1,2-diamine by diazotization and reduction, followed by condensation to produce the target compound .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been analyzed using various techniques, including single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies have revealed the importance of hydrogen bonding and stacking interactions in the crystal structure organization of these compounds . The molecular docking study predicted that certain benzotriazole derivatives may exhibit anti-hepatitis B activity .

Chemical Reactions Analysis

The reactivity of benzotriazole derivatives has been studied through various chemical reactions. For example, the reaction mechanism between benzaldehyde and 4-amine-4H-1,2,4-triazole was investigated to understand the formation of stable hemiaminals and Schiff bases, which are important intermediates in organic synthesis . The influence of substituents and solvation on the reaction mechanism was also examined.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives have been explored through experimental and theoretical studies. DFT calculations have been used to understand the structure-property relationships, which are crucial for the design of organic self-assemblies for optoelectronic applications . The photophysical properties of these compounds, such as their ability to form organized aggregates with waveguide properties, have also been investigated .

Scientific Research Applications

Neuronal Nitric Oxide Synthase Interaction

2H-Benzo[d][1,2,3]triazol-5-amine is utilized in the synthesis of compounds interacting with neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This application is crucial for understanding neuronal signaling and neurodegenerative disorders (Fei, 2012).

Optoelectronic Applications

This compound is a key player in the development of T-shaped 2H-benzo[d][1,2,3]triazole derivatives, used in organic self-assemblies for optoelectronic applications. These derivatives form organized aggregates with potential use in waveguide properties, highlighting the material's importance in photonic and electronic device fabrication (Torres et al., 2016).

Molecular Structure Studies

Studies on 2H-1,2,3-triazol-2-amine, a related structure, provide insights into the equilibrium structure and vibrational spectrum of the molecule. This research is fundamental in understanding the molecular behavior and potential applications in chemistry and materials science (Riggs, 1989).

Synthesis and Medicinal Chemistry

The synthesis of various derivatives of 2H-benzo[d][1,2,3]triazol-5-amine opens pathways for exploring their antiproliferative properties and other medicinal applications. This research is essential for the development of new pharmaceutical compounds (Pokhodylo & Obushak, 2022).

Antimicrobial Research

The compound's derivatives have been studied for their potential as antimicrobial agents. This is particularly relevant in the development of new treatments for infectious diseases, demonstrating the compound's role in advancing medical science (Mir et al., 2014).

Safety And Hazards

There is no hazardous surcharge associated with 2H-Benzo[d][1,2,3]triazol-5-amine . It is used for research purposes only and is not intended for human or veterinary use .

properties

IUPAC Name

2H-benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFHICWNEBCMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062978
Record name 1H-Benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Benzo[d][1,2,3]triazol-5-amine

CAS RN

3325-11-9
Record name 1H-Benzotriazol-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003325119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazol-6-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-benzo[d][1,2,3]triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Benzo[d][1,2,3]triazol-5-amine
Reactant of Route 2
2H-Benzo[d][1,2,3]triazol-5-amine
Reactant of Route 3
2H-Benzo[d][1,2,3]triazol-5-amine
Reactant of Route 4
2H-Benzo[d][1,2,3]triazol-5-amine
Reactant of Route 5
2H-Benzo[d][1,2,3]triazol-5-amine
Reactant of Route 6
2H-Benzo[d][1,2,3]triazol-5-amine

Citations

For This Compound
2
Citations
H Ren, F Li, S Yu, P Wu - Heliyon, 2022 - cell.com
In recent decades, researchers have conducted in-depth studies of the design and synthesis of colorimetric/fluorometric probes and the application of such probes to biological and …
Number of citations: 5 www.cell.com
C de Vries, I Hegger - RIVM briefrapport 360110001, 2008 - rivm.openrepository.com
Er is in Nederland geen databank die een complete verzameling van Nederlandse prevalentiegegevens voor zeldzame aandoeningen levert. Door het RIVM is onderzocht of het …
Number of citations: 0 rivm.openrepository.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.